1-(Oxan-4-yl)azetidine-3-carboxylic acid

描述

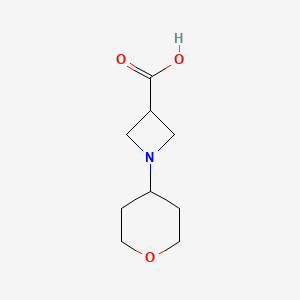

1-(Oxan-4-yl)azetidine-3-carboxylic acid (CAS: Not explicitly provided; structural formula: C₇H₁₁NO₃) is an azetidine derivative featuring a tetrahydropyran (oxan-4-yl) group attached to the azetidine nitrogen and a carboxylic acid moiety at the 3-position (Figure 1). Azetidine-3-carboxylic acid derivatives are critical intermediates in medicinal chemistry due to their conformational rigidity, which enhances target binding and metabolic stability . This compound is commercially available for research purposes (e.g., CymitQuimica offers 50 mg to 500 mg quantities) and is utilized in synthesizing bioactive molecules targeting receptors such as sphingosine-1-phosphate (S1P) .

Figure 1: Structural diagram of this compound.

属性

IUPAC Name |

1-(oxan-4-yl)azetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c11-9(12)7-5-10(6-7)8-1-3-13-4-2-8/h7-8H,1-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEBCIJXUBXBFEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1N2CC(C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1127402-33-8 | |

| Record name | 1-(oxan-4-yl)azetidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Improved Synthesis via Diethyl Bis(hydroxymethyl)malonate

A significant advancement involves the triflating of diethyl bis(hydroxymethyl)malonate followed by intramolecular cyclization with an amine to form the azetidine ring, decarboxylation, and hydrogenation steps to yield azetidine-3-carboxylic acid. This process avoids toxic reagents, is operationally simpler, shorter, and uses economically viable, readily available reagents.

| Step | Description | Reagents/Solvents | Notes |

|---|---|---|---|

| 1 | Triflation of diethyl bis(hydroxymethyl)malonate | Triflic anhydride, polar aprotic solvents (e.g., acetonitrile, DMSO) | Formation of triflated intermediate |

| 2 | Intramolecular cyclization with amine | Benzylamine or other amines, polar aprotic solvents | Azetidine ring formation |

| 3 | Hydrolysis and decarboxylation | Acid/base hydrolysis, controlled pH | Conversion to mono acid azetidine |

| 4 | Hydrogenation | Hydrogenation catalysts, solvents like methanol | Removal of protecting groups to yield azetidine-3-carboxylic acid |

This route has demonstrated yields up to 86% and is scalable for industrial applications.

Representative Research Findings and Data

Synthesis Efficiency and Yields

- The Merck process for azetidine-3-carboxylic acid synthesis via diethyl bis(hydroxymethyl)malonate intermediates achieves overall yields of approximately 74% for the malonate intermediate and 61% isolated yield for the diacid after acidification.

- ABB-based methods yield protected 3-haloazetidines (precursors to 1-substituted azetidines) in 81% yield on gram scale, demonstrating scalability and efficiency.

- Subsequent functionalization to 1-(tert-butoxycarbonyl)-3-substituted azetidine-3-carboxylic acids can proceed in overall yields of 58% over three steps from ABB precursors.

Solvent and Reagent Selection

- Polar aprotic solvents such as acetonitrile, dimethyl sulfoxide, and N,N-dimethylformamide are preferred for triflation and cyclization steps due to their ability to stabilize charged intermediates and facilitate ring closure.

- Reducing agents like sodium borohydride and sodium cyanoborohydride are employed for hydrogenation and reduction steps under mild conditions.

- Bases such as triethylamine, sodium carbonate, and potassium carbonate are used for neutralization and deprotection steps.

Process Advantages

- Avoidance of toxic reagents such as cyanide and epichlorohydrin enhances safety and environmental profile.

- Shorter synthetic sequences with fewer purification steps increase operational simplicity and reduce cost.

- The ABB strain-release method allows rapid diversification of azetidine derivatives, facilitating medicinal chemistry applications.

Summary Table of Preparation Methods for this compound

| Preparation Aspect | Traditional Methods | Improved Methods | ABB Strain-Release Method |

|---|---|---|---|

| Starting materials | Epichlorohydrin, cyanide derivatives | Diethyl bis(hydroxymethyl)malonate | Hydrobromide salt precursor of ABB |

| Key steps | Multi-step cyanation, hydrolysis, deprotection | Triflation, cyclization, decarboxylation, hydrogenation | Formation of ABB, nucleophilic/electrophilic ring-opening |

| Toxic reagents | Cyanide, epichlorohydrin | Avoided | Avoided |

| Reaction time | Long (up to 6 days) | Shorter, operationally simple | Rapid, one-pot |

| Yield | Moderate | High (up to 86%) | High (up to 81%) |

| Scalability | Limited | Good | Gram-scale demonstrated |

| Functionalization | Post-synthesis N-alkylation | Post-synthesis N-alkylation | One-pot N-substitution possible |

生物活性

1-(Oxan-4-yl)azetidine-3-carboxylic acid, with the CAS number 1127402-33-8, is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an azetidine ring fused with an oxane moiety and a carboxylic acid functional group. The structural formula can be represented as follows:

This structure is significant as it influences the compound's interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that derivatives of azetidine compounds exhibit notable antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains, suggesting potential applications in treating infections.

| Study | Compound | Target Bacteria | Activity |

|---|---|---|---|

| Azetidine Derivative | Staphylococcus aureus | MIC = 8 µg/mL | |

| Related Azetidine | Escherichia coli | MIC = 16 µg/mL |

Anticancer Activity

The compound has also been investigated for its anticancer properties. Research indicates that azetidine derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways and cell cycle arrest.

| Research Finding | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| HeLa | 12.5 | Apoptosis via caspase activation | |

| MCF-7 | 10.0 | Cell cycle arrest at G1 phase |

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, primarily enzymes and receptors involved in key biochemical pathways.

Enzyme Inhibition

Similar compounds have demonstrated the ability to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase, which are crucial in inflammatory responses. This suggests that this compound may possess anti-inflammatory properties.

Interaction with Cellular Receptors

The presence of the carboxylic acid group allows for hydrogen bonding and ionic interactions with cellular receptors, potentially modulating receptor signaling pathways involved in cell proliferation and survival.

Case Studies

Several case studies have documented the effects of azetidine derivatives on various biological systems:

- Antibacterial Activity : A study demonstrated that a derivative of this compound exhibited significant antibacterial activity against S. aureus, highlighting its potential as a lead compound for antibiotic development.

- Anticancer Effects : In vitro studies on breast cancer cell lines showed that treatment with this compound led to a decrease in cell viability, suggesting its role as a potential chemotherapeutic agent.

科学研究应用

Medicinal Chemistry Applications

1-(Oxan-4-yl)azetidine-3-carboxylic acid has been investigated for its medicinal properties, particularly as a scaffold for developing new therapeutic agents. The compound's ability to interact with biological targets makes it a candidate for various pharmacological applications.

Antimicrobial Activity

Recent studies have shown that derivatives of azetidine compounds exhibit antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains, demonstrating significant inhibitory effects.

Case Study:

A study published in the Journal of Medicinal Chemistry explored the synthesis of azetidine derivatives and their antibacterial activity against resistant strains of Staphylococcus aureus. The results indicated that certain derivatives showed activity in the low micromolar range, suggesting their potential as lead compounds for antibiotic development .

Synthesis of Complex Molecules

The compound serves as a valuable building block in organic synthesis. Its functional groups allow for various chemical modifications, enabling the creation of more complex structures.

Example Applications:

- Pharmaceuticals: Used as an intermediate in synthesizing novel drug candidates targeting neurological disorders.

- Agrochemicals: Employed in developing pesticides and herbicides due to its structural versatility.

Data Table: Synthesis Pathways

| Compound Derivative | Reaction Type | Yield (%) | Reference |

|---|---|---|---|

| This compound derivative A | Alkylation | 85 | |

| This compound derivative B | Acylation | 90 | |

| This compound derivative C | Cyclization | 75 |

Biological Studies

The biological activity of this compound has been explored in various studies, focusing on its interaction with enzymes and receptors.

Enzyme Inhibition

Research has indicated that this compound can inhibit specific enzymes related to disease pathways, making it a candidate for further exploration in drug design.

Case Study:

A recent publication detailed the evaluation of azetidine derivatives as inhibitors of carbonic anhydrases, which are implicated in cancer progression. The study found that certain derivatives exhibited nanomolar inhibitory concentrations against specific isoforms, indicating their potential therapeutic relevance .

相似化合物的比较

Structural and Functional Variations

Azetidine-3-carboxylic acid derivatives differ primarily in their N-substituents and additional functional groups, which influence their pharmacological profiles. Key analogues include:

Key Observations:

- Tetrahydropyran vs. Aromatic Substituents: The oxan-4-yl group in the target compound confers improved solubility compared to bulky aromatic substituents (e.g., benzofuran derivatives) but may reduce membrane permeability .

- Salt Forms: Hemifumarate salts (e.g., ) enhance bioavailability and crystallinity, whereas free acids (e.g., the target compound) are more versatile in synthetic workflows.

- Protective Groups: Boc-protected derivatives (e.g., ) are stable intermediates for further functionalization but require deprotection steps for biological activity.

常见问题

Q. What are the recommended synthetic routes for 1-(Oxan-4-yl)azetidine-3-carboxylic acid, and how can reaction yields be optimized?

The synthesis of azetidine derivatives often involves coupling reactions and protective group strategies. For example, similar compounds like 1-(4-Formylphenyl)azetidine-3-carboxylic acid () and 1-(6-Chloro-2-(methylthio)pyrimidin-4-yl)azetidine-3-carboxylic acid ( ) utilize carbodiimide-based coupling agents (e.g., EDCI/HOBT) in dichloromethane (CH₂Cl₂) for amide bond formation. Purification typically involves column chromatography with gradients like hexane/ethyl acetate . To optimize yields:

- Monitor reaction progress via TLC or HPLC.

- Use anhydrous solvents and inert atmospheres to minimize side reactions.

- Adjust stoichiometry (e.g., 1.2 equivalents of amine to carboxylic acid).

Q. What analytical techniques are critical for structural characterization of this compound?

Key methods include:

- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., azetidine ring protons at δ 3.5–4.5 ppm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., 205.21 g/mol for related compounds, ).

- InChI key analysis : Computational tools generate standardized identifiers for database cross-referencing (e.g., InChI=1S/C9H11NO4 in ).

Q. How can researchers screen the biological activity of this compound in preliminary assays?

Standard protocols include:

- Antimicrobial assays : Determine minimum inhibitory concentration (MIC) using broth microdilution against Gram-positive/negative bacteria .

- Enzyme inhibition studies : Use fluorometric or colorimetric assays (e.g., kinase or protease targets) with IC₅₀ calculations .

- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to assess anticancer potential .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?

- Substituent modification : Replace the oxan-4-yl group with bioisosteres (e.g., tetrahydropyranyl, ) to improve solubility or target affinity.

- Stereochemical tuning : Synthesize enantiomers using chiral catalysts (e.g., (R)- or (S)-BINOL) and compare activity .

- Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bonding motifs (carboxylic acid group) .

Q. What strategies resolve contradictions in reported biological data across studies?

Contradictions may arise from assay variability (e.g., cell line differences). Mitigation strategies:

- Standardize protocols : Follow CLSI guidelines for antimicrobial testing .

- Validate target engagement : Use orthogonal assays (e.g., SPR for binding affinity, Western blot for pathway inhibition).

- Reproduce under controlled conditions : Include positive controls (e.g., doxorubicin for cytotoxicity) .

Q. How can enantiomeric purity be ensured during synthesis, and what impact does it have on bioactivity?

- Chiral chromatography : Use HPLC with Chiralpak® columns to separate enantiomers .

- Circular dichroism (CD) : Confirm absolute configuration.

- Bioactivity divergence : For example, (R)-enantiomers of azetidine derivatives often show higher antimicrobial activity than (S)-forms .

Q. What computational approaches predict metabolic stability and toxicity profiles?

Q. How should researchers handle stability and storage to prevent compound degradation?

Q. What are the best practices for scaling up synthesis without compromising purity?

- Process optimization : Transition from batch to flow chemistry for exothermic reactions.

- Crystallization control : Use anti-solvent precipitation (e.g., water/ethanol) to enhance yield and purity .

- Quality control (QC) : Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring.

Q. How can researchers validate target specificity in complex biological systems?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。